3-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one
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Overview
Description
3-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one, also known as BIP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BIP belongs to the class of pyrrolidine-1-carbonyl compounds and has been found to exhibit promising pharmacological properties.
Mechanism of Action
The mechanism of action of 3-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response. This compound has also been found to inhibit the activity of the nuclear factor-kappa B (NF-κB) pathway, which plays a critical role in regulating the immune response.
Biochemical and Physiological Effects:
This compound has been found to exhibit a variety of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This compound has also been found to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Additionally, this compound has been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, this compound has been found to have low toxicity and is well-tolerated in animal models. However, one limitation of using this compound is its relatively high cost, which may limit its use in large-scale experiments.
Future Directions
There are several future directions for the study of 3-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one. One area of research is the development of this compound-based drugs for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research is the development of this compound-based antibiotics for the treatment of bacterial and fungal infections. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Synthesis Methods
The synthesis of 3-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one involves the reaction between 2-acetylpyridine and 3-(1H-benzo[d]imidazol-1-yl)propanoic acid, followed by cyclization using thionyl chloride. The final product is obtained by acylation of the resulting compound with 3-(dimethylamino)propionyl chloride. The purity of the compound can be determined by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Scientific Research Applications
3-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. This compound has also been found to have a positive effect on the central nervous system and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, this compound has been found to have antifungal and antibacterial properties, making it a potential candidate for the development of new antibiotics.
properties
IUPAC Name |
3-[3-(benzimidazol-1-yl)pyrrolidine-1-carbonyl]-1-methylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-20-9-4-5-14(17(20)23)18(24)21-10-8-13(11-21)22-12-19-15-6-2-3-7-16(15)22/h2-7,9,12-13H,8,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CETWPCCBMJLFFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)N2CCC(C2)N3C=NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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